

A Technical Guide to the Historical Applications of Calcium Hydride in Science

Author: BenchChem Technical Support Team. **Date:** January 2026

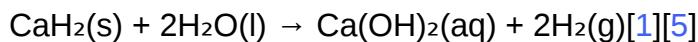
Compound of Interest

Compound Name: *Calcium hydride (CaH₂)*

Cat. No.: *B3029769*

[Get Quote](#)

Introduction: The Enduring Utility of a Potent Hydride


Calcium hydride (CaH₂), a saline hydride historically marketed under the trade name "Hydrolith," is a gray (or white when pure) powder that has played a significant, albeit often behind-the-scenes, role in scientific and technological advancements of the 20th century.^[1] Its potent reactivity with water, serving as a dense source of hydrogen, and its strong reducing power have established it as a versatile reagent in the laboratory and in specialized industrial processes. This guide provides an in-depth technical exploration of the principal historical applications of calcium hydride, offering insights into the experimental rationale and methodologies that defined its use for researchers, scientists, and professionals in drug development and materials science.

The foundational properties of calcium hydride dictate its primary applications. As a salt-like hydride, it is composed of Ca²⁺ and H⁻ ions.^{[2][3]} This ionic nature is key to its reactivity. It is prepared by the direct combination of calcium metal and hydrogen gas at elevated temperatures, typically between 300 and 400°C.^{[2][4]}

Core Application 1: A Portable and Reliable Source of Hydrogen

One of the earliest and most critical applications of calcium hydride was as a solid, portable source of high-purity hydrogen gas.^{[1][3]} This capability was particularly vital in the mid-20th

century for military and meteorological purposes before the widespread availability of compressed gas cylinders.[1][2] The underlying chemistry is the vigorous and exothermic reaction of calcium hydride with water:

This reaction is efficient, with one gram of calcium hydride liberating approximately one liter of hydrogen gas at standard temperature and pressure.[6]

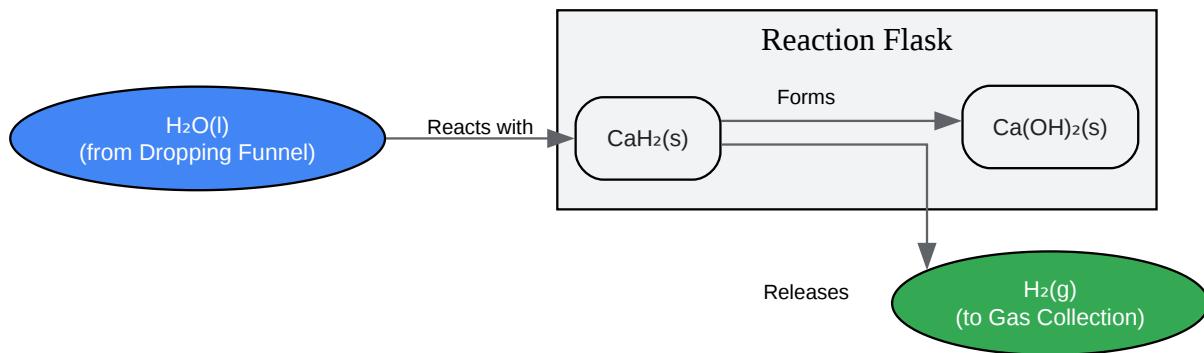
Historical Context: From Military Decoys to Weather Balloons

During the Battle of the Atlantic, German submarines utilized calcium hydride in a sonar decoy system called "Bold".[2][3] When released into the seawater, the calcium hydride would react to produce a stream of hydrogen bubbles, creating a false sonar target to mislead Allied forces.

A more widespread and enduring application was in meteorology for the inflation of weather balloons.[2][3][7][8] The ability to generate hydrogen in remote locations without the need for heavy and cumbersome gas cylinders was a significant logistical advantage. The trade name "Hydrolith" became synonymous with this application in the 1940s.[2][3] While effective, it was considered a relatively expensive method for this purpose, often reserved for situations where portability was paramount.[2]

Experimental Protocol: Laboratory-Scale Hydrogen Generation

The following protocol outlines a standard laboratory procedure for generating a controlled stream of pure hydrogen gas using calcium hydride.


Materials:

- Calcium hydride (CaH_2) powder
- Deionized water
- Three-neck round-bottom flask

- Dropping funnel
- Gas outlet tube
- Inert gas supply (e.g., nitrogen or argon)

Procedure:

- Apparatus Setup: In a well-ventilated fume hood, assemble the three-neck flask. Fit the dropping funnel to the central neck, the gas outlet tube to one side neck, and a stopper or inert gas inlet to the other.
- Inert Atmosphere: Place a weighed amount of calcium hydride powder into the flask. To prevent premature reaction with atmospheric moisture, it is best practice to perform this transfer under a gentle stream of an inert gas.[1]
- Water Addition: Fill the dropping funnel with deionized water.
- Hydrogen Generation: Slowly add the water from the dropping funnel onto the calcium hydride. The reaction will begin immediately, producing hydrogen gas. The rate of gas evolution can be precisely controlled by adjusting the rate of water addition.[1]
- Gas Collection: The generated hydrogen gas can be collected from the outlet tube for use in experiments. The solid byproduct, calcium hydroxide, remains in the flask, allowing for a clean separation of the gaseous product.[2]

[Click to download full resolution via product page](#)

Caption: Workflow for controlled hydrogen generation from calcium hydride.

Core Application 2: A Specialized Desiccant for Anhydrous Solvents

In synthetic chemistry, the presence of water can be detrimental to many reactions. Calcium hydride has a long history as an effective drying agent (desiccant), particularly for basic solvents with which it does not react.[\[2\]](#)[\[3\]](#)[\[6\]](#) It is considered a relatively mild desiccant, making it safer to handle than more reactive agents like sodium metal or sodium-potassium alloy.[\[2\]](#)

Mechanism and Selectivity

The drying action of calcium hydride is based on its irreversible reaction with water to form calcium hydroxide and hydrogen gas.[\[2\]](#)[\[9\]](#) The gaseous hydrogen byproduct easily escapes the solvent, and the solid calcium hydroxide can be readily separated by decantation or distillation.[\[2\]](#)

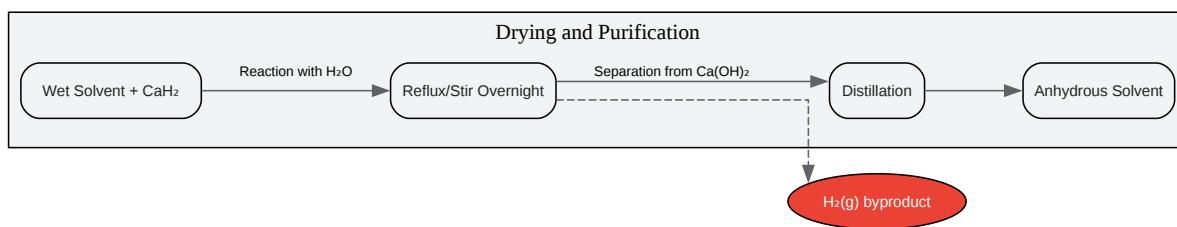
Calcium hydride is particularly well-suited for drying basic solvents such as amines and pyridine.[\[2\]](#)[\[3\]](#)[\[10\]](#) It is also used for drying alcohols.[\[2\]](#) However, its insolubility in most organic solvents can make the drying process slow.[\[4\]](#)[\[10\]](#) Furthermore, it is not effective at removing dissolved oxygen.[\[10\]](#)

Comparative Efficiency

While effective, the efficiency of calcium hydride as a desiccant can vary depending on the solvent. In a quantitative study comparing various desiccants, heating dichloromethane over calcium hydride resulted in a moisture content of about 13 parts per million (ppm).[\[11\]](#) For drying pyridine, a common practice involves refluxing with calcium hydride followed by distillation.[\[12\]](#)

Desiccant	Suitability for Basic Solvents (e.g., Pyridine)	Relative Drying Speed	Safety Profile
Calcium Hydride	Excellent	Slow to moderate	Safer than alkali metals
Potassium Hydroxide (KOH)	Good (often used for pre-drying)	Moderate	Caustic
Molecular Sieves (3Å or 4Å)	Excellent	Moderate to Fast	Generally safe
Sodium Metal	Not recommended for all basic solvents	Fast	Highly reactive, fire hazard

Experimental Protocol: Drying of an Organic Solvent


The following is a general procedure for drying an organic solvent using calcium hydride.

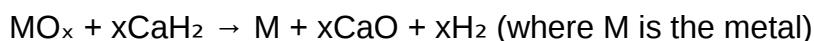
Materials:

- Solvent to be dried (e.g., pyridine, dichloromethane)
- Calcium hydride (CaH₂) powder
- Round-bottom flask
- Reflux condenser
- Distillation apparatus
- Inert gas supply (e.g., nitrogen or argon)
- Magnetic stirrer and stir bar

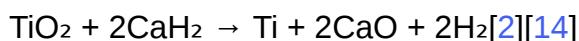
Procedure:

- Pre-drying (Optional but Recommended): For solvents with a high initial water content, pre-drying with a less reactive desiccant like potassium hydroxide can be beneficial.
- Apparatus Setup: In a fume hood, add the solvent to a round-bottom flask containing a magnetic stir bar. Fit the flask with a reflux condenser.
- Addition of Calcium Hydride: Under a gentle stream of inert gas, add 10-20 grams of calcium hydride per liter of solvent.[10] The evolution of hydrogen gas (bubbling) indicates the reaction with water.[10]
- Drying Process: Stir the mixture at room temperature or, for more efficient drying, at reflux. Continue stirring, typically overnight, until the evolution of gas ceases.[10]
- Distillation: For the highest purity, the dried solvent should be distilled directly from the calcium hydride under an inert atmosphere.
- Quenching of Residual Calcium Hydride: Any unreacted calcium hydride in the distillation flask must be quenched safely. This is achieved by slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like ethanol or methanol, and finally, water.[10]

[Click to download full resolution via product page](#)


Caption: Process flow for drying organic solvents using calcium hydride.

Core Application 3: A Potent Reducing Agent in Metallurgy


Calcium hydride has been historically employed as a powerful reducing agent in powder metallurgy, particularly for the production of refractory metals from their oxides.^{[2][9][10]} This method is effective for metals such as titanium, vanadium, niobium, tantalum, and uranium.^[2] The process is typically carried out at high temperatures, ranging from 600 to 1000°C.^[10]

The Reduction Mechanism

The reducing power of calcium hydride in these reactions is attributed to the in-situ formation of highly reactive calcium metal through the thermal decomposition of the hydride, which then acts as the primary reducing agent.^{[2][13]} The general reaction can be represented as:

For example, the reduction of titanium dioxide proceeds as follows:

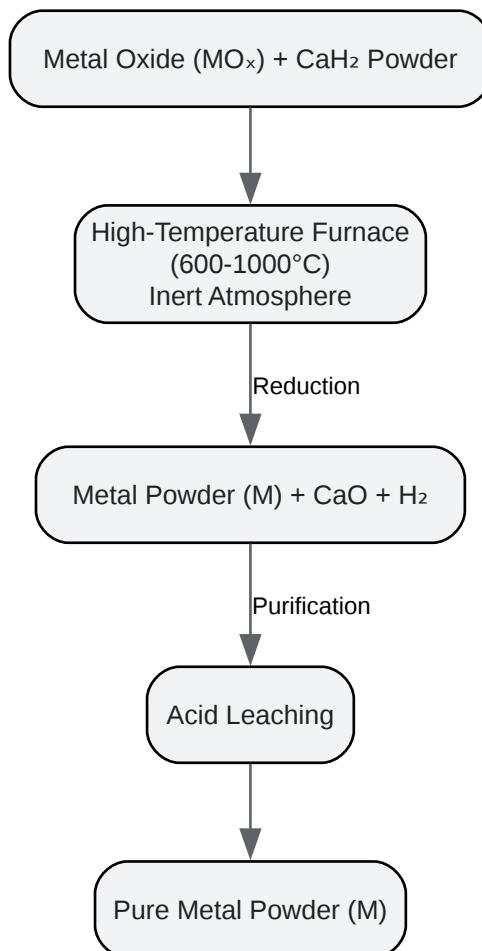
The use of calcium hydride offers an advantage over using calcium metal directly, as the hydride is a brittle solid that can be easily powdered and mixed with the metal oxide, ensuring intimate contact between the reactants.^[15]

Historical Significance in Materials Science

The calciothermic reduction process using calcium hydride was a significant development in the production of high-purity metal powders. These powders were crucial for advancements in various fields, including aerospace and nuclear technology, where materials with high melting points and specific properties were required. Patents from the mid-20th century detail methods for producing calcium hydride and its use in reducing refractory oxides.^{[1][16]}

Illustrative Experimental Approach: Reduction of a Metal Oxide

The following outlines a generalized procedure for the reduction of a metal oxide using calcium hydride, based on historical practices.


Materials:

- Finely powdered metal oxide (e.g., TiO_2)

- Calcium hydride (CaH_2) powder
- Reaction vessel (e.g., a refractory metal crucible)
- High-temperature furnace with an inert atmosphere or vacuum capability

Procedure:

- Charge Preparation: Intimately mix the metal oxide powder with a stoichiometric excess of calcium hydride powder.
- Furnace Loading: Place the mixture into the crucible and load it into the furnace.
- Inert Atmosphere/Vacuum: Evacuate the furnace and backfill with an inert gas (e.g., argon), or maintain a vacuum.
- Heating Cycle: Heat the furnace to the reaction temperature (typically 900-1200°C for TiO_2 reduction).^[15] The specific temperature and duration will depend on the metal oxide being reduced.
- Reaction: The reduction reaction occurs at high temperature, forming the metal powder, calcium oxide, and hydrogen gas.
- Cooling and Product Recovery: After the reaction is complete, cool the furnace under an inert atmosphere. The resulting product is a mixture of the metal powder and calcium oxide.
- Purification: The metal powder is separated from the calcium oxide byproduct, typically by leaching with a dilute acid.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the calciothermic reduction of metal oxides.

Safety Considerations

Calcium hydride is a water-reactive and flammable solid.^{[4][17][18]} It must be handled with care in a dry, inert atmosphere to prevent accidental reaction with moisture in the air.^{[10][19][20]} Personal protective equipment, including a flame-retardant lab coat, gloves, and safety goggles, should always be worn.^{[10][20]} All work should be conducted in a well-ventilated fume hood.^[10] Unused calcium hydride must be disposed of by careful, controlled quenching.^[10]

Conclusion

The historical applications of calcium hydride in science and technology highlight its significance as a versatile and powerful reagent. From enabling meteorological studies through

the convenient generation of hydrogen to facilitating the production of advanced materials via metallothermic reduction and serving as a reliable desiccant in synthetic chemistry, "Hydrolith" has left an indelible mark. While newer reagents and technologies have superseded it in some areas, a thorough understanding of its historical applications provides valuable context for contemporary chemical and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US2082134A - Production of calcium hydride - Google Patents [patents.google.com]
- 2. US2702740A - Method for preparing calcium hydride - Google Patents [patents.google.com]
- 3. US2452913A - Method of producing calcium hydrides by distillation - Google Patents [patents.google.com]
- 4. Calcium hydride - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Calcium hydride, CaH_2 , reacts with water to form hydrogen - Brown 15th Edition Ch 10 Problem 56 [pearson.com]
- 8. Calcium hydride, CaH_2 , reacts with water to form hydrogen - Brown 14th Edition Ch 10 Problem 56 [pearson.com]
- 9. content.protocols.io [content.protocols.io]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. US857146A - Method of producing calcium hydrid. - Google Patents [patents.google.com]

- 14. US6152982A - Reduction of metal oxides through mechanochemical processing - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Drying solvents - Sciencemadness Wiki [sciemcemadness.org]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. rudmet.net [rudmet.net]
- 20. research.uga.edu [research.uga.edu]
- To cite this document: BenchChem. [A Technical Guide to the Historical Applications of Calcium Hydride in Science]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029769#investigating-the-historical-applications-of-calcium-hydride-in-science\]](https://www.benchchem.com/product/b3029769#investigating-the-historical-applications-of-calcium-hydride-in-science)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com